An In-depth Technical Guide to the Chemical Properties and Applications of Boc-L-Cys(Propargyl)-OH
An In-depth Technical Guide to the Chemical Properties and Applications of Boc-L-Cys(Propargyl)-OH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis applications, and experimental considerations for N-α-Boc-S-propargyl-L-cysteine (Boc-L-Cys(Propargyl)-OH). This versatile amino acid derivative is a key building block in peptide synthesis, bioconjugation, and the development of novel therapeutics, including antibody-drug conjugates (ADCs).
Core Chemical Properties
Boc-L-Cys(Propargyl)-OH is a cysteine derivative where the thiol side chain is protected by a propargyl group, and the alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group.[1] This dual protection scheme makes it a valuable reagent for controlled, stepwise chemical synthesis.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₇NO₄S | [2] |
| Molecular Weight | 259.32 g/mol | [2] |
| CAS Number | 1260119-25-2 | [2] |
| Appearance | White to off-white solid | |
| Purity | Typically >96% | [2] |
Solubility:
Stability:
The S-propargyl group is generally stable under the acidic conditions used for Boc deprotection (e.g., trifluoroacetic acid in DCM) and the basic conditions of Fmoc deprotection, making it compatible with both major solid-phase peptide synthesis (SPPS) strategies.[1][5] However, prolonged exposure to strong acids or bases should be avoided.[1] The compound should be stored in a cool, dry place to prevent degradation.
Experimental Protocols and Applications
The unique propargyl group on the cysteine side chain serves as a versatile handle for "click chemistry," a class of rapid, specific, and high-yield reactions. This makes Boc-L-Cys(Propargyl)-OH an invaluable tool for the site-specific modification of peptides and proteins.
Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
Boc-L-Cys(Propargyl)-OH can be readily incorporated into a peptide sequence using standard Boc- or Fmoc-based SPPS protocols.[6][7]
Workflow for Peptide Synthesis Incorporating Boc-L-Cys(Propargyl)-OH:
Experimental Protocol: Coupling of Boc-L-Cys(Propargyl)-OH in Boc-SPPS
-
Resin Preparation: Swell the appropriate resin (e.g., Merrifield or PAM resin) in DCM for 30-60 minutes.[7]
-
Boc Deprotection: Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 20-30 minutes to remove the N-terminal Boc protecting group from the growing peptide chain.[7]
-
Washing: Wash the resin thoroughly with DCM followed by a neutralization solution (e.g., 5-10% N,N-diisopropylethylamine (DIEA) in DMF), and then with DMF to remove residual TFA and prepare for coupling.[8]
-
Activation and Coupling:
-
In a separate vessel, pre-activate Boc-L-Cys(Propargyl)-OH (2-4 equivalents relative to resin loading) with a coupling agent such as HBTU/HATU in the presence of a base like DIEA, or with DIC/HOBt in DMF.[8]
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature with agitation.
-
-
Monitoring: Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser test.[8]
-
Washing: After complete coupling, wash the resin with DMF, DCM, and methanol (B129727) to remove excess reagents and byproducts.[8]
-
Chain Elongation: Repeat the deprotection, washing, and coupling steps for the subsequent amino acids in the peptide sequence.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The terminal alkyne of the propargyl group readily participates in CuAAC reactions with azide-containing molecules to form a stable triazole linkage. This is a highly efficient method for bioconjugation.
Logical Workflow for CuAAC of a Propargylated Peptide:
Experimental Protocol: CuAAC of a Propargylated Peptide
-
Reagent Preparation:
-
Dissolve the purified propargylated peptide in an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Prepare stock solutions of the azide-containing molecule, a copper(II) sulfate (B86663) (CuSO₄) solution, a sodium ascorbate (B8700270) solution (freshly prepared), and a copper-chelating ligand such as tris(benzyltriazolylmethyl)amine (TBTA) in a suitable solvent (e.g., DMSO).
-
-
Reaction Mixture:
-
In a reaction vessel, combine the propargylated peptide and the azide-containing molecule (typically a slight molar excess of one component is used).
-
Add the TBTA ligand to the mixture.
-
Add the CuSO₄ solution.
-
Initiate the reaction by adding the sodium ascorbate solution.
-
-
Incubation: Allow the reaction to proceed at room temperature for 1-4 hours. The reaction progress can be monitored by LC-MS.
-
Purification: Purify the resulting peptide conjugate using a suitable method such as reversed-phase high-performance liquid chromatography (RP-HPLC) or size-exclusion chromatography to remove unreacted starting materials and the catalyst.[9]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
For applications where the cytotoxicity of a copper catalyst is a concern, such as in living systems, SPAAC is an excellent alternative. This reaction occurs between a strained cyclooctyne (B158145) (e.g., DBCO) and an azide (B81097) without the need for a metal catalyst. While Boc-L-Cys(Propargyl)-OH itself contains a terminal alkyne, peptides synthesized with it can be reacted with azide-modified strained cyclooctynes, or more commonly, an azide-containing amino acid would be incorporated into the peptide to react with a DBCO-functionalized molecule. The following protocol assumes the peptide has been functionalized with an azide for reaction with a DBCO-containing molecule.
Experimental Protocol: SPAAC of an Azide-containing Peptide with a DBCO-Molecule
-
Reagent Preparation:
-
Dissolve the azide-functionalized peptide in a biocompatible buffer (e.g., PBS, pH 7.4).
-
Dissolve the DBCO-containing molecule in a compatible solvent (e.g., DMSO) and then dilute into the reaction buffer. A slight molar excess of the DBCO reagent is often used.[10]
-
-
Reaction Mixture: Mix the solutions of the azide-peptide and the DBCO-molecule.
-
Incubation: Incubate the reaction mixture at room temperature or 37°C. Reaction times can range from 1 to 24 hours.[10]
-
Purification: Purify the conjugate as described for the CuAAC reaction.
Application in Antibody-Drug Conjugate (ADC) Development
The site-specific incorporation of Boc-L-Cys(Propargyl)-OH into an antibody or a peptide ligand allows for the precise attachment of a cytotoxic payload via click chemistry. This approach offers greater control over the drug-to-antibody ratio (DAR) compared to traditional conjugation methods that target native lysine (B10760008) or cysteine residues.
Logical Workflow for ADC Development using Boc-L-Cys(Propargyl)-OH:
Purification and Characterization
Purification:
Following synthesis and any subsequent conjugation reactions, the propargylated peptide or its conjugate must be purified. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common method for peptide purification.[9][11]
-
Stationary Phase: C18-modified silica (B1680970) is typically used.[9]
-
Mobile Phase: A gradient of water and acetonitrile, both containing an ion-pairing agent such as 0.1% TFA, is commonly employed.[11]
-
Detection: The peptide is monitored by UV absorbance at 210-220 nm.[9]
Characterization:
The identity and purity of the synthesized peptide and its conjugates should be confirmed using analytical techniques.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is used to confirm the molecular weight of the peptide and its conjugates.[12][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of Boc-L-Cys(Propargyl)-OH and to characterize the final peptide product, although this is more common for smaller peptides.[14]
Conclusion
Boc-L-Cys(Propargyl)-OH is a highly valuable and versatile building block for chemical biologists, medicinal chemists, and drug development professionals. Its compatibility with standard peptide synthesis techniques and the bioorthogonal reactivity of its propargyl group enable the precise, site-specific modification of peptides and proteins. This facilitates the development of sophisticated bioconjugates, including next-generation antibody-drug conjugates with well-defined stoichiometry and improved therapeutic indices. A thorough understanding of its chemical properties and the optimization of experimental protocols are crucial for its successful application in research and development.
References
- 1. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 2. precisepeg.com [precisepeg.com]
- 3. Powerful solvent systems useful for synthesis of sparingly-soluble peptides in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. Methodology of stable peptide based on propargylated sulfonium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biosynth.com [biosynth.com]
- 7. chempep.com [chempep.com]
- 8. benchchem.com [benchchem.com]
- 9. bachem.com [bachem.com]
- 10. docs.aatbio.com [docs.aatbio.com]
- 11. peptide.com [peptide.com]
- 12. Exploring the diversity of cysteine-rich natural product peptides via MS/MS fingerprint ions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mass spectrometry of cysteine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
